A Technical Guide to the Physicochemical Characteristics of Substituted Iodo-Aminomethylbenzoic Acids
A Technical Guide to the Physicochemical Characteristics of Substituted Iodo-Aminomethylbenzoic Acids
Editorial Note: Initial database searches for "2-Amino-3-iodo-4-methylbenzoic acid" did not yield a recognized chemical entity with established physicochemical data. To fulfill the spirit of the inquiry and provide a scientifically grounded technical guide, this document will focus on the well-characterized and structurally related isomer, 2-Amino-5-iodo-3-methylbenzoic acid (CAS No. 108857-24-5) . This compound contains the same core functional moieties and serves as an exemplary model for researchers, scientists, and drug development professionals investigating this class of molecules.
Section 1: Molecular Identity and Structural Elucidation
2-Amino-5-iodo-3-methylbenzoic acid is a multifaceted benzoic acid derivative that serves as a critical building block in advanced organic and medicinal chemistry.[1] Its unique trifunctional arrangement—an aromatic amine, a carboxylic acid, and an iodine atom—makes it a highly versatile intermediate for constructing complex molecular architectures.[1] The amine and carboxylic acid groups provide sites for peptide coupling and other derivatizations, while the iodine atom is a key handle for metal-catalyzed cross-coupling reactions.[1]
Chemical Identifiers
A comprehensive list of identifiers for 2-Amino-5-iodo-3-methylbenzoic acid is provided below to ensure accurate compound identification and data retrieval.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-5-iodo-3-methylbenzoic acid | [1][2] |
| CAS Number | 108857-24-5 | [1][2][3] |
| Molecular Formula | C₈H₈INO₂ | [1][2] |
| Molecular Weight | 277.06 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)O)I | [2] |
| InChI Key | WFKOJKHXWWNXPK-UHFFFAOYSA-N | [2][3] |
Structural Representation
The 2D and 3D structures of the molecule highlight the spatial relationship between the functional groups, which dictates its chemical reactivity and intermolecular interactions. The methyl group at the 3-position introduces specific steric and electronic effects that can be leveraged to fine-tune the physicochemical properties and biological binding affinities of its derivatives.[1]
Section 2: Physicochemical Properties
The physical and chemical properties of 2-Amino-5-iodo-3-methylbenzoic acid are foundational to its application in synthesis and drug design. These properties influence its solubility, stability, and suitability for various reaction conditions.
| Property | Value / Description | Experimental Context & Significance |
| Melting Point | 235-240 °C | A high melting point suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid and amino groups. |
| Appearance | Brown Solid | The color may indicate the presence of minor impurities or oxidation products; high-purity grades are essential for sensitive applications. |
| Solubility | Soluble in DMF | Solubility in polar aprotic solvents like Dimethylformamide (DMF) is typical for this class of compounds and relevant for setting up reactions. |
| pKa | (Predicted) ~2-3 (acid), ~4-5 (amine) | The carboxylic acid is expected to be a moderately strong acid, while the aniline-like amine is a weak base. These values are crucial for designing extraction, purification, and formulation protocols. |
| LogP | 3.9 (Computed) | A high LogP value indicates significant lipophilicity, influenced by the iodo and methyl groups, which is a key parameter in drug design for membrane permeability.[2] |
Section 3: Synthesis and Purification Workflow
The synthesis of 2-Amino-5-iodo-3-methylbenzoic acid typically involves the electrophilic iodination of its precursor, 2-amino-3-methylbenzoic acid. The directing effects of the activating amino group and the weakly activating methyl group are critical for achieving the desired regioselectivity.[1] While specific procedures for this exact isomer are proprietary, a general and logical pathway can be constructed based on established methods for analogous compounds.[1][4][5]
Proposed Synthetic Pathway: Electrophilic Iodination
The core of the synthesis is the regioselective iodination of the electron-rich aromatic ring. The amino group is a powerful ortho-, para-director. Given that the ortho- positions (relative to the amine) are occupied or sterically hindered, iodination is favored at the para- position (C5).
Caption: Generalized workflow for the synthesis and purification of the target compound.
Experimental Protocol: Iodination
Causality: This protocol utilizes an in-situ generated electrophilic iodine species (I⁺) from molecular iodine and an oxidizing agent. Acetic acid serves as a polar protic solvent that can facilitate the reaction while keeping the starting material and product in solution.
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Dissolution: Dissolve 1.0 equivalent of 2-amino-3-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add 1.0-1.2 equivalents of molecular iodine (I₂).
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Initiation: Slowly add 1.5 equivalents of a suitable oxidizing agent (e.g., concentrated hydrogen peroxide or periodic acid) to the stirring mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 40-60°C).
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted iodine.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final, high-purity compound.
Self-Validation: The purity of the final product must be confirmed by measuring its melting point and running analytical characterization tests as described in the following section. A sharp melting point consistent with the literature value (235-240 °C) is a primary indicator of high purity.[3]
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-Amino-5-iodo-3-methylbenzoic acid. A multi-technique approach ensures comprehensive validation.
Caption: Logical workflow for the complete analytical characterization of the compound.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is used to separate the compound from non-polar impurities, and UV detection is effective due to the aromatic nature of the molecule.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the carboxylic acid and amine).
-
Stationary Phase: C18 silica column.
-
Detection: UV spectrophotometer, monitoring at wavelengths such as 254 nm and 280 nm.
-
Expected Result: A single major peak with >95% purity by area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental spectra for this isomer are not publicly available, expected chemical shifts can be predicted based on known substituent effects.
-
¹H NMR:
-
Aromatic Protons: Two singlets or narrow doublets are expected in the ~7.0-8.0 ppm range for the two protons on the aromatic ring.
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm, which may exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm.[6]
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.[7]
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the ~165-175 ppm range.[8]
-
Aromatic Carbons: Six distinct signals are expected, with the carbon bearing the iodine (C-I) appearing at a lower field (~90-100 ppm) and the carbon bearing the amino group (C-N) at a higher field (~140-150 ppm).[8]
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.[8]
-
Section 5: Reactivity, Applications, and Research Context
2-Amino-5-iodo-3-methylbenzoic acid is a high-value intermediate primarily due to the strategic placement of its three functional groups, enabling a wide range of synthetic transformations.
-
Medicinal Chemistry & Drug Discovery: This compound serves as a core scaffold for building libraries of novel molecules for screening as potential pharmacologically active agents.[1] It is used to synthesize enzyme inhibitors and receptor modulators.[1]
-
Cross-Coupling Reactions: The iodine atom at the 5-position is an excellent leaving group for pivotal metal-catalyzed reactions like Suzuki, Sonogashira, and Negishi couplings.[1] This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.
-
Agrochemicals: The molecule is a known intermediate in the synthesis of highly potent activators of insect ryanodine receptors, which are a class of modern insecticides.[3]
-
Diagnostic Agents: The presence of iodine allows for potential use in radiolabeling for the development of diagnostic imaging agents.[1]
Section 6: Safety and Handling
Proper handling is crucial when working with this chemical.
-
Hazard Classification: Irritant. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3]
References
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PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (2010). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
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Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
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PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (2007). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
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Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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